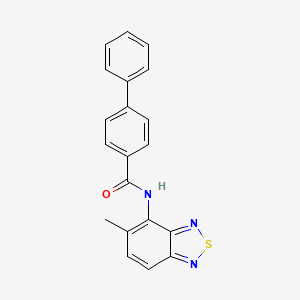
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide, also known as MBBA, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. MBBA is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide exerts its biological effects by inhibiting PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting PKC, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can induce cell cycle arrest and apoptosis in cancer cells. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can induce cell cycle arrest and apoptosis by modulating the activity of various signaling pathways. In addition, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide is relatively easy to synthesize and can be obtained in large quantities. However, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can exhibit non-specific binding to proteins, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide. One potential direction is to study the efficacy of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide in combination with other chemotherapeutic agents. Moreover, it would be interesting to investigate the potential of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide as an anti-metastatic agent in animal models. Furthermore, the development of more potent and selective PKC inhibitors based on the structure of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide could lead to the discovery of new therapeutic agents for cancer and other diseases.
Synthesemethoden
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can be synthesized using a simple two-step process. In the first step, 5-methyl-2,1,3-benzothiadiazol-4-amine is reacted with 4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. In the second step, the resulting intermediate is treated with acetic anhydride and triethylamine to obtain N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been reported to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. Furthermore, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-7-12-17-19(23-25-22-17)18(13)21-20(24)16-10-8-15(9-11-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPONSKGZBYRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-2,1,3-benzothiadiazol-4-YL)-[1,1'-biphenyl]-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
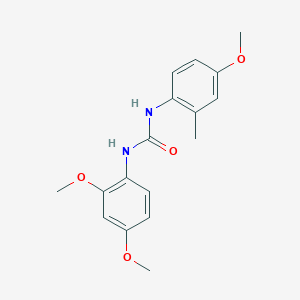
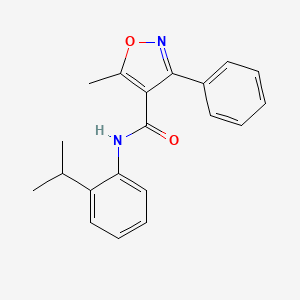
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)
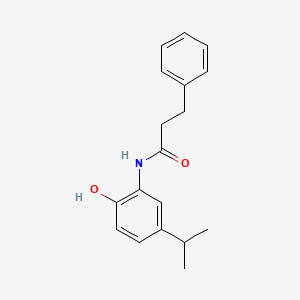
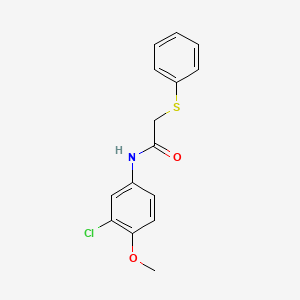
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)